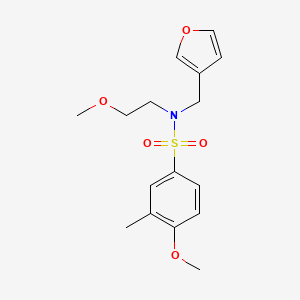

N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide

Description

N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with methoxy and methyl groups at positions 4 and 3, respectively. The nitrogen atom of the sulfonamide group is further functionalized with a furan-3-ylmethyl and a 2-methoxyethyl group.

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5S/c1-13-10-15(4-5-16(13)21-3)23(18,19)17(7-9-20-2)11-14-6-8-22-12-14/h4-6,8,10,12H,7,9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKILEPZVLQOTCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N(CCOC)CC2=COC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

Sulfonamide Formation: The benzenesulfonamide moiety is introduced by reacting 4-methoxy-3-methylbenzenesulfonyl chloride with an appropriate amine, such as 2-methoxyethylamine, under basic conditions.

Coupling Reaction: The final step involves coupling the furan ring with the sulfonamide intermediate using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

Reduction: Reduction of the sulfonamide group can yield corresponding amines.

Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

Oxidation: Furanones, hydroxylated furans.

Reduction: Amines, reduced sulfonamides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its sulfonamide group is known for its antibacterial properties, and the furan ring can interact with various biological targets, potentially leading to new therapeutic agents.

Industry

In materials science, this compound could be used in the synthesis of polymers or as a precursor for functional materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The furan ring and sulfonamide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound A : 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

- Key Differences :

- Replaces the furan-3-ylmethyl and 2-methoxyethyl groups with a 5-methyl-1,2-oxazol-3-yl sulfamoyl phenyl moiety.

- Lacks methoxy and methyl substitutions on the benzene ring.

- Activity : Demonstrates antimicrobial properties, highlighting the role of sulfamoyl-linked heterocycles in bioactivity .

Compound B : 3-Chloro-N-(3-furylmethyl)-4-methoxy-N-(2-thienylmethyl)benzenesulfonamide

- Key Differences :

- Substitutes 2-methoxyethyl with a thiophen-2-ylmethyl group.

- Introduces a chlorine atom at position 3 of the benzene ring.

Compound C : N-(3-Methoxybenzoyl)-4-methyl-benzenesulfonamide

- Key Differences :

- Replaces the N-alkyl groups with a 3-methoxybenzoyl moiety.

- Features a methyl group at position 4 instead of methoxy.

- Structural Insights : Crystallographic data (mean σ(C–C) = 0.004 Å, R factor = 0.055) indicate a planar sulfonamide core, suggesting similar conformational rigidity in the target compound .

Compound D : Farnesyltransferase Inhibitor Derivative (N-(furan-3-ylmethyl)-substituted analog)

- Key Similarities: Shares the furan-3-ylmethyl substituent. Includes a sulfonamide group linked to an ethylamino-cyanophenyl-imidazole system.

Data Tables

Table 1: Structural Comparison of Sulfonamide Derivatives

Biological Activity

N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-3-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including enzyme inhibition, antiviral properties, and potential applications in cancer therapy.

Chemical Structure and Properties

The compound features a furan ring, methoxy groups, and a sulfonamide moiety, contributing to its unique chemical reactivity and biological interactions. The structural formula can be represented as follows:

Key Features:

- Furan Ring: Contributes to biological activity through potential interactions with various enzymes.

- Sulfonamide Group: Known for its ability to inhibit specific enzymes, particularly in bacterial systems.

- Methoxy Substituents: Enhance lipophilicity and may improve binding affinity to biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition: The sulfonamide group can mimic substrates or transition states of target enzymes, leading to competitive inhibition.

- Antiviral Activity: Similar compounds have shown efficacy against viruses by modulating host cellular mechanisms, such as increasing levels of antiviral proteins like APOBEC3G .

- Cytotoxic Effects: Preliminary studies suggest potential anticancer activity through the induction of apoptosis in tumor cells.

Biological Activity Data

Case Studies and Research Findings

- Antiviral Studies:

- Cytotoxicity Assays:

-

Mechanistic Insights:

- Research has demonstrated that the furan moiety can undergo oxidation reactions, potentially leading to metabolites with enhanced biological activity. These metabolites may interact differently with biological targets compared to the parent compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.